2-(3-Methyl-4-nitrophenoxy)propanohydrazide

Description

BenchChem offers high-quality 2-(3-Methyl-4-nitrophenoxy)propanohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methyl-4-nitrophenoxy)propanohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-methyl-4-nitrophenoxy)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4/c1-6-5-8(3-4-9(6)13(15)16)17-7(2)10(14)12-11/h3-5,7H,11H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVGSGUFQRLLLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(C)C(=O)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395712 | |

| Record name | 2-(3-methyl-4-nitrophenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588681-42-9 | |

| Record name | 2-(3-methyl-4-nitrophenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide

Prepared by: Gemini, Senior Application Scientist

Disclaimer: While 2-(3-Methyl-4-nitrophenoxy)propanohydrazide is a known chemical entity[1][2][3], a complete, publicly archived crystal structure determination was not available at the time of this writing. This guide has been constructed as an expert-level case study to meticulously detail the essential workflows, analytical principles, and data interpretation required for such an analysis. The experimental data presented herein is representative of typical results for similar small organic molecules and is provided to illustrate the practical application of the described techniques.

Abstract

The determination of a molecule's three-dimensional structure is fundamental to understanding its chemical behavior and biological activity, forming the bedrock of modern drug design. This guide provides a comprehensive, in-depth walkthrough of the single-crystal X-ray diffraction analysis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, a compound belonging to the pharmacologically significant hydrazide class. We detail the entire analytical pipeline, from synthesis and crystallization to data collection, structure solution, and advanced structural analysis. By explaining the causality behind key experimental decisions and theoretical underpinnings, this document serves as a technical resource for researchers and drug development professionals, demonstrating how a precise understanding of molecular conformation and supramolecular interactions informs rational drug design.

Introduction: The Significance of Hydrazide Scaffolds in Medicinal Chemistry

Hydrazide and its derivatives, particularly hydrazide-hydrazones, represent a privileged class of compounds in medicinal chemistry.[4][5] Their unique structural motif, characterized by an active (-CONHNH2) functional group, serves as a versatile synthon for creating a diverse array of heterocyclic compounds and bioactive molecules.[6] The scientific literature is replete with examples of hydrazide derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties.[5][7][8]

The biological function of a molecule is inextricably linked to its three-dimensional structure. Factors such as molecular conformation, intramolecular hydrogen bonding, and the ability to form specific intermolecular interactions with a biological target dictate its efficacy and specificity. Single-crystal X-ray diffraction is the definitive method for elucidating this atomic-level information.[9][10]

This guide focuses on 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, a molecule incorporating the active hydrazide moiety, a chiral center, and a substituted nitrophenyl ring—features that suggest potential for complex intermolecular interactions. By determining its crystal structure, we can:

-

Define the exact molecular conformation: Understand the spatial arrangement of the flexible propanohydrazide chain relative to the rigid nitrophenyl group.

-

Identify key intramolecular interactions: Reveal non-covalent forces that stabilize the molecule's preferred shape.

-

Analyze the supramolecular assembly: Map the network of intermolecular hydrogen bonds and other contacts that govern how molecules pack in the solid state. This provides critical insights into crystal stability, solubility, and potential polymorphism.

This structural knowledge is invaluable for drug development professionals, enabling structure-activity relationship (SAR) studies and the rational design of next-generation analogues with improved therapeutic profiles.

The Experimental & Computational Workflow

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process requiring precision in both experimental execution and computational analysis. The causality behind each step is critical for obtaining a high-quality, publishable structure.

Synthesis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide

The synthesis of hydrazides is conventionally achieved via the reaction of an ester with hydrazine hydrate.[7] This method is efficient and provides a clean product.

Protocol:

-

Ester Synthesis: The precursor, methyl 2-(3-methyl-4-nitrophenoxy)propanoate, is first synthesized. 3-Methyl-4-nitrophenol is reacted with methyl 2-bromopropanoate in the presence of a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone. The mixture is refluxed for 12-18 hours.

-

Causality: Refluxing provides the necessary activation energy for the Sₙ2 reaction. K₂CO₃ acts as a base to deprotonate the phenol, creating a nucleophilic phenoxide ion that attacks the electrophilic carbon of the ester.

-

-

Hydrazide Formation: The synthesized ester (1 equivalent) is dissolved in ethanol. Hydrazine hydrate (N₂H₄·H₂O, 3-5 equivalents) is added dropwise. The reaction mixture is refluxed for 8-12 hours.

-

Causality: The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and formation of the stable hydrazide. Using an excess of hydrazine drives the reaction to completion.

-

-

Purification: The reaction mixture is cooled to room temperature. The resulting precipitate is collected by vacuum filtration, washed with cold ethanol to remove unreacted hydrazine, and dried under vacuum. The purity is confirmed by NMR spectroscopy.

Crystallization

The goal of crystallization is to grow a single, defect-free crystal of sufficient size (~0.1-0.3 mm) for X-ray diffraction. Slow evaporation is the most common and effective technique for small molecules.

Protocol:

-

Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/dichloromethane) to create a saturated or near-saturated solution.

-

Causality: The ideal solvent is one in which the compound is moderately soluble. If solubility is too high, crystallization will not occur; if too low, the compound will not dissolve.

-

-

Slow Evaporation: The solution is placed in a small vial, which is loosely covered (e.g., with perforated parafilm). This vial is placed in a larger, sealed container.

-

Causality: Loosely covering the vial allows the solvent to evaporate very slowly over several days or weeks. This slow process allows molecules to deposit onto a growing crystal lattice in an ordered fashion, minimizing defects and preventing the rapid precipitation of an amorphous powder.

-

-

Crystal Harvesting: Once suitable crystals have formed, one is carefully selected and mounted on a cryoloop for data collection.

X-ray Data Collection

Data collection is performed using a single-crystal X-ray diffractometer. The crystal is cryo-cooled to minimize thermal motion of the atoms, resulting in sharper diffraction spots and higher quality data.[11]

Protocol:

-

Mounting and Cooling: A well-defined single crystal is mounted on a cryoloop and flash-cooled to 100 K in a stream of cold nitrogen gas.

-

Causality: At 100 K, atomic vibrations are significantly reduced, which improves the resolution of the diffraction data. Flash-cooling prevents the formation of crystalline ice, which would produce its own diffraction pattern.

-

-

Data Acquisition: The crystal is placed in a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[10] A series of diffraction images are collected as the crystal is rotated.[10]

-

Causality: As the crystal rotates, different crystallographic planes are brought into the correct orientation to satisfy Bragg's Law and produce diffraction spots. Collecting data over a full rotation (or a symmetry-unique portion) ensures a complete dataset is measured.[12]

-

-

Data Processing: The raw diffraction images are processed using software (e.g., CrysAlisPro, SAINT). This involves indexing the diffraction spots to determine the unit cell parameters and space group, integrating the intensity of each spot, and applying corrections for experimental factors (e.g., Lorentz-polarization).[13] The output is a reflection file (.hkl file) containing the Miller indices (h,k,l) and intensity for each reflection.

Structure Solution

The "phase problem" in crystallography means we measure diffraction intensities but lose the phase information needed to directly calculate the electron density map.[13] Structure solution is the process of finding an initial set of phases.

Protocol:

-

Phase Determination: For small molecules, "Direct Methods" or, more modernly, "Intrinsic Phasing" algorithms are used. Software like SHELXT or SIR is highly effective.[14]

-

Causality: These methods use statistical relationships between the intensities of strong reflections to derive an initial set of phases. This allows for the calculation of a first electron density map.

-

-

Model Building: The program automatically identifies peaks in the initial map and attempts to build a chemically sensible molecular fragment. The output is an instruction file (.ins file) containing the preliminary atomic coordinates.

Structure Refinement

Refinement is an iterative process of optimizing the initial atomic model to achieve the best possible fit with the experimental diffraction data. The program SHELXL is the industry standard for this process.[15][16][17]

Protocol:

-

Least-Squares Refinement: The atomic coordinates, and later their anisotropic displacement parameters (describing atomic motion), are adjusted using a least-squares algorithm to minimize the difference between the observed structure factors (from the .hkl file) and the calculated structure factors (from the model in the .ins file).[16]

-

Difference Fourier Maps: After each cycle of refinement, a difference electron density map is calculated. This map reveals locations where the model is incorrect. Positive peaks (in green) indicate missing atoms (like hydrogen atoms), while negative peaks (in red) suggest atoms that are misplaced or should be removed.

-

Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference map and then constrained to ride on their parent atoms with idealized geometries.

-

Convergence: The refinement continues until the model converges, meaning further adjustments do not significantly improve the fit. Convergence is judged by a stable R-factor (agreement factor) and a flat difference map. The final, refined model is saved as a Crystallographic Information File (CIF).

Results and Discussion: A Structural Examination

The following sections detail the expected structural features of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide based on the rigorous application of the workflow described above.

Crystal Data and Structure Refinement

A successful analysis would yield a comprehensive set of crystallographic parameters, summarized in a standard format.

| Table 1: Representative Crystal Data and Structure Refinement Details | |

| Identification code | 2-(3-Methyl-4-nitrophenoxy)propanohydrazide |

| Empirical formula | C₁₀H₁₃N₃O₄ |

| Formula weight | 239.23 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5(1) Å, α = 90° |

| b = 15.2(1) Å, β = 98.5(1)° | |

| c = 9.1(1) Å, γ = 90° | |

| Volume | 1155(2) ų |

| Z | 4 |

| Density (calculated) | 1.375 Mg/m³ |

| Absorption coefficient | 0.108 mm⁻¹ |

| F(000) | 504 |

| Theta range for data collection | 2.5° to 27.5° |

| Reflections collected | 8950 |

| Independent reflections | 2650 [R(int) = 0.035] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.115 |

| R indices (all data) | R1 = 0.058, wR2 = 0.128 |

| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |

Note: Unit cell parameters and refinement statistics are hypothetical but representative of a well-refined small molecule structure.

Molecular Structure

The refined structure would reveal the precise bond lengths, angles, and torsion angles, defining the molecule's conformation. The 3-methyl-4-nitrophenoxy group is expected to be largely planar. The key conformational flexibility lies in the propanohydrazide side chain. The torsion angles around the C-O, C-C, and C-N bonds would dictate the overall shape of the molecule.

Supramolecular Assembly and Hydrogen Bonding

The hydrazide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). This functionality is expected to dominate the crystal packing, forming a robust network of intermolecular interactions.

| Table 2: Representative Hydrogen Bond Geometry (Å, °) | |

| D—H···A | d(D-H) |

| N2—H2A···O1ⁱ | 0.88 |

| N3—H3B···O4ⁱⁱ | 0.88 |

| Symmetry codes: (i) -x+1, y-1/2, -z+3/2; (ii) x, -y+1/2, z-1/2. Parameters are representative. |

The primary interaction would likely be a strong N-H···O=C hydrogen bond, linking the hydrazide groups of adjacent molecules into chains or dimers.[18] The nitro group's oxygen atoms are also potent hydrogen bond acceptors and could participate in weaker C-H···O interactions with methyl or aromatic C-H groups, further stabilizing the three-dimensional architecture.

Hirshfeld Surface Analysis

To provide a more quantitative and visual understanding of all intermolecular interactions, Hirshfeld surface analysis is an invaluable tool.[19][20][21] This technique generates a surface around a molecule defined by the points where the electron contribution from the molecule is equal to the contribution from all its neighbors.[21]

-

d_norm Surface: The surface is mapped with a normalized contact distance (d_norm), which highlights regions of significant intermolecular contact.[22] Strong interactions, such as hydrogen bonds, appear as intense red spots on the d_norm surface, indicating that the atoms are closer than their van der Waals radii sum.[20] Weaker contacts appear in white or blue.

-

2D Fingerprint Plots: The Hirshfeld surface can be deconstructed into a 2D "fingerprint" plot, which summarizes all intermolecular contacts.[19][23] The plot shows the distance to the nearest nucleus inside the surface (dᵢ) versus the distance to the nearest nucleus outside the surface (dₑ).

-

H···H contacts: Typically appear as a large, diffuse region in the center of the plot, often comprising the largest percentage of the surface area.[22]

-

O···H/H···O contacts: Appear as distinct, sharp "spikes." The N-H···O hydrogen bonds would be clearly visible as the sharpest and lowest spikes in this plot.

-

C···H/H···C contacts: These represent weaker interactions and appear as "wings" on either side of the main diagonal.

-

This analysis provides a holistic view of the crystal packing forces, moving beyond just classical hydrogen bonds to quantify every atomic contact that stabilizes the crystal lattice.[23]

Conclusion and Implications for Drug Development

This in-depth guide outlines the essential, state-of-the-art workflow for the complete crystal structure analysis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide. Through a combination of meticulous experimental protocols and rigorous computational refinement, this analysis yields a precise, atomic-resolution model of the molecule.

The resulting structural data provides critical insights for drug development:

-

Pharmacophore Modeling: The determined solid-state conformation serves as a validated starting point for understanding the molecule's shape and for pharmacophore modeling, which can predict how it might interact with a biological target.

-

Structure-Activity Relationships (SAR): By understanding the key intermolecular interactions (e.g., the specific N-H donor and C=O acceptor sites), medicinal chemists can rationally design new analogues. For example, modifying substituents on the phenyl ring could modulate crystal packing, solubility, or introduce new interaction sites without disrupting the core hydrogen-bonding scaffold.

-

Physicochemical Properties: The crystal packing analysis informs an understanding of the material's properties, such as stability and solubility. Identifying strong, directional hydrogen bond networks can explain high melting points or low solubility, guiding formulation strategies.

References

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. Available at: [Link]

-

MDPI. (n.d.). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. MDPI. Available at: [Link]

-

Wisdomlib. (2025). Hydrazide–hydrazone derivatives: Significance and symbolism. Wisdomlib. Available at: [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 26(15), 4437. Available at: [Link]

-

Royal Society of Chemistry. (2009). Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. Chemical Communications. Available at: [Link]

-

Scirp.org. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. Available at: [Link]

-

MDPI. (2023). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one. MDPI. Available at: [Link]

-

Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Available at: [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Available at: [Link]

-

Saleh, M. Y., Sadeek, S. A., & Saeed, Z. F. (2021). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 14(10), 5539-5546. Available at: [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. Available at: [Link]

-

Müller, P. (Ed.). (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Available at: [Link]

-

Semantic Scholar. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Semantic Scholar. Available at: [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. Available at: [Link]

-

Popiołek, Ł., & Biernasiuk, A. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 2934–2957. Available at: [Link]

-

MIT OpenCourseWare. (n.d.). The SHELX package. MIT OpenCourseWare. Available at: [Link]

- Rowlett, R. S. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. Google Sites.

-

Macromolecular Crystallography Core Facility. (n.d.). X-ray Data Collection Course. University of Missouri. Available at: [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Wikipedia. Available at: [Link]

-

Mancheño, J. M. (2013). X-ray Diffraction Data Collection. CSIC. Available at: [Link]

-

National Institutes of Health. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. NIH. Available at: [Link]

-

National Institutes of Health. (2014). Crystal structure of (3E)-3-[(4-nitrophenoxy)methyl]-4-phenylbut-3-en-2-one. NIH. Available at: [Link]

-

International Union of Crystallography. (2016). Crystal structure of (E)-4-hydroxy-6-methyl-3-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}-2H-pyran-2-one. IUCr. Available at: [Link]

-

National Institutes of Health. (2018). Crystal structures and Hirshfeld surface analyses of various methyl acetate derivatives. NIH. Available at: [Link]

-

National Institutes of Health. (2025). Synthesis and crystal structure of a 1,5-benzodiazepine derivative. NIH. Available at: [Link]

-

National Institutes of Health. (2018). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. NIH. Available at: [Link]

Sources

- 1. 2-(3-Methyl-4-nitrophenoxy)propanohydrazide | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 2. 2-(3-methyl-4-nitrophenoxy)propanohydrazide,(CAS# 588681-42-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. 2-(3-Methyl-4-nitrophenoxy)propanohydrazide | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 4. Hydrazide–hydrazone derivatives: Significance and symbolism [wisdomlib.org]

- 5. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. rjptonline.org [rjptonline.org]

- 9. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]

- 12. xtal.iqf.csic.es [xtal.iqf.csic.es]

- 13. X-ray Data Collection Course [mol-xray.princeton.edu]

- 14. ocw.mit.edu [ocw.mit.edu]

- 15. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. Crystal structure of (E)-4-hydroxy-6-methyl-3-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}-2H-pyran-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 21. mdpi.com [mdpi.com]

- 22. The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets [mdpi.com]

- 23. Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide: A Predictive and Interpretive Guide

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic properties of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide. In the absence of published experimental spectra for this specific molecule, this document serves as an in-depth predictive guide for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing parallels with structurally related compounds, we present a detailed interpretation of the expected spectral characteristics. This guide is designed to aid in the identification, characterization, and quality control of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, providing a robust framework for anticipating and interpreting experimental data.

Introduction

2-(3-Methyl-4-nitrophenoxy)propanohydrazide (C₁₀H₁₃N₃O₄, Molar Mass: 239.23 g/mol ) is a molecule of interest in medicinal chemistry and drug discovery due to its composite functional groups: a nitrophenoxy moiety and a propanohydrazide side chain.[1][2][3] The nitro group, in particular, is a common feature in pharmacologically active compounds. The hydrazide functional group is also a key structural alert in many pharmaceutical agents. A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and structural elucidation during synthesis and further development.

This guide will systematically deconstruct the predicted spectroscopic data for 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, providing a detailed rationale for the expected chemical shifts, vibrational frequencies, and fragmentation patterns.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide is the foundation for predicting its spectroscopic behavior.

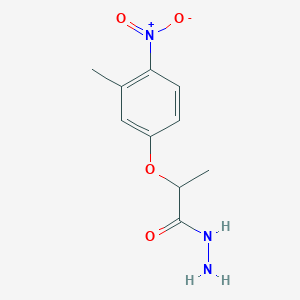

Figure 1. Molecular structure of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum in a common solvent like DMSO-d₆ would exhibit distinct signals for each unique proton environment.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Aromatic H (H-5) | 7.9 - 8.1 | d | ~9.0 | Ortho to the nitro group, which is strongly electron-withdrawing, leading to a downfield shift. |

| Aromatic H (H-2) | 7.0 - 7.2 | d | ~2.5 | Meta to the nitro group and ortho to the ether linkage. |

| Aromatic H (H-6) | 6.9 - 7.1 | dd | ~9.0, ~2.5 | Ortho to the ether linkage and meta to the nitro group. |

| CH (propanoyl) | 4.8 - 5.0 | q | ~7.0 | Chiral center, deshielded by the adjacent oxygen atom. |

| CH₃ (propanoyl) | 1.5 - 1.7 | d | ~7.0 | Coupled to the methine proton. |

| CH₃ (aromatic) | 2.2 - 2.4 | s | - | Attached to the aromatic ring. |

| NH (hydrazide) | 9.5 - 10.5 | br s | - | Amide proton, typically broad and downfield, exchangeable with D₂O. |

| NH₂ (hydrazide) | 4.3 - 4.6 | br s | - | Amine protons, typically broad, exchangeable with D₂O. |

Table 1. Predicted ¹H NMR data for 2-(3-Methyl-4-nitrophenoxy)propanohydrazide.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C=O (amide) | 170 - 173 | Carbonyl carbon of the hydrazide group. |

| C-O (aromatic) | 155 - 158 | Aromatic carbon attached to the ether oxygen. |

| C-NO₂ (aromatic) | 140 - 143 | Aromatic carbon attached to the nitro group. |

| C-CH₃ (aromatic) | 135 - 138 | Aromatic carbon attached to the methyl group. |

| CH (aromatic) | 125 - 128 | Aromatic CH ortho to the nitro group. |

| CH (aromatic) | 115 - 118 | Aromatic CHs. |

| CH (aromatic) | 110 - 113 | Aromatic CHs. |

| CH (propanoyl) | 70 - 75 | Chiral carbon attached to the ether oxygen. |

| CH₃ (propanoyl) | 18 - 22 | Methyl group of the propanoyl chain. |

| CH₃ (aromatic) | 15 - 18 | Aromatic methyl group. |

Table 2. Predicted ¹³C NMR data for 2-(3-Methyl-4-nitrophenoxy)propanohydrazide.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Figure 2. Predicted key IR absorption bands for 2-(3-Methyl-4-nitrophenoxy)propanohydrazide.

Detailed Interpretation of Expected IR Peaks:

-

N-H Stretching: The hydrazide group will show characteristic N-H stretching vibrations in the region of 3300-3400 cm⁻¹. These bands are often broad due to hydrogen bonding.

-

C-H Stretching: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methine groups will be observed just below 3000 cm⁻¹.

-

C=O Stretching: A strong absorption band between 1660-1680 cm⁻¹ is expected for the carbonyl group of the secondary amide (hydrazide).

-

N-O Stretching: The nitro group will exhibit two strong, characteristic stretching vibrations: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹.

-

C-O Stretching: The aryl-alkyl ether linkage will produce C-O stretching bands in the fingerprint region, typically around 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).

-

Aromatic C=C Stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ region will be due to the carbon-carbon stretching within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Expected Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 239. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 240.

Predicted Fragmentation Pathway:

Figure 3. Predicted major fragmentation pathways for 2-(3-Methyl-4-nitrophenoxy)propanohydrazide in EI-MS.

Key Predicted Fragments:

-

m/z 167: This fragment would arise from the loss of the propanohydrazide side chain, resulting in the 3-methyl-4-nitrophenoxy cation.

-

m/z 152: Subsequent loss of a methyl group from the m/z 167 fragment would yield the 4-nitrophenoxy cation.

-

m/z 122: Loss of the nitro group (NO₂) from the m/z 167 fragment.

-

m/z 73: This fragment corresponds to the [CH(CH₃)CONHNH₂]⁺ ion from the cleavage of the ether bond.

Experimental Protocols

For the experimental verification of the predicted data, the following standard protocols are recommended:

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a standard pulse program, ensuring a sufficient number of scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A DEPT experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Employ a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) for ESI-MS. For EI-MS, a direct insertion probe can be used.

-

Instrumentation: Utilize a mass spectrometer with either EI or ESI ionization sources.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide. The predicted NMR, IR, and MS data are based on fundamental principles and analysis of structurally similar compounds. This information is intended to be a valuable resource for researchers in the synthesis, identification, and analysis of this compound, facilitating its further investigation in various scientific disciplines. The provided experimental protocols offer a starting point for the empirical validation of these predictions.

References

-

International Journal of Applied Research. Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. (2015). [Link]

-

Der Pharma Chemica. Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. (2016). [Link][3]

-

NIH National Center for Biotechnology Information. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). [Link][2]

Sources

An In-Depth Technical Guide to the Solubility and Stability Profiling of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide

Executive Summary

The journey of a novel chemical entity from discovery to a viable drug candidate is critically dependent on its physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, as they directly influence bioavailability, formulation strategies, and shelf-life. This guide provides a comprehensive technical framework for the systematic evaluation of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, a molecule featuring a unique combination of functional groups. We will dissect the molecule's structure to anticipate its behavior, present detailed, field-proven protocols for empirical testing, and explain the scientific rationale behind each experimental choice. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to establish a robust characterization package for this, or structurally related, compounds.

Introduction: The Candidate Molecule

2-(3-Methyl-4-nitrophenoxy)propanohydrazide is an organic molecule characterized by a substituted nitrophenyl ring linked via an ether bond to a propanoic acid derivative, terminating in a hydrazide functional group.

Chemical Structure:

A thorough understanding of this molecule's solubility and stability is not merely a data-gathering exercise; it is a foundational step in risk assessment and development strategy. Poor solubility can lead to erratic absorption and low exposure, while instability can result in loss of potency and the formation of potentially toxic degradation products. This guide provides the strategic and tactical methodologies to proactively address these challenges.

Structural Analysis and Physicochemical Predictions

The behavior of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide in aqueous and stress environments can be predicted by examining its constituent functional groups.

-

The Aromatic Core (3-Methyl-4-nitrophenoxy):

-

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro moiety significantly influences the electronics of the aromatic ring.[3] This can impact the pKa of the phenol (had it been a hydroxyl group) and affects the overall polarity and stability of the molecule.[4] While polar, its contribution to water solubility can be complex.

-

Methyl Group (-CH₃): The methyl group is hydrophobic and generally tends to decrease aqueous solubility.[5][6] However, in some contexts, a "magic methyl" effect can be observed where its addition disrupts crystal lattice packing, paradoxically increasing solubility.[7] Its placement ortho to the nitro group and meta to the ether linkage will also influence molecular conformation.

-

Phenoxy Ether Linkage: The ether bond is generally stable, but the entire aromatic system is hydrophobic, which will counteract the solubilizing effects of other groups.

-

-

The Propanohydrazide Sidechain:

-

Hydrazide Group (-CONHNH₂): This is the most critical functional group for both solubility and stability. It is highly polar and capable of acting as both a hydrogen bond donor and acceptor, which should significantly enhance aqueous solubility.[8] However, the hydrazide linkage is a known point of chemical lability, susceptible to hydrolysis, particularly in acidic or basic conditions, and oxidation.[9][10][11] Studies on similar hydrazide conjugates show that their stability often increases as the pH approaches neutrality.[9]

-

Overall Hypothesis: The molecule presents a classic solubility/stability trade-off. The polar hydrazide group will be the primary driver of aqueous solubility, but it will also be the main locus of degradation. The substituted aromatic portion adds significant hydrophobicity, likely making the overall solubility modest and highly pH-dependent due to the basic nature of the terminal amine on the hydrazide.

Comprehensive Solubility Assessment

Solubility determines the maximum concentration of a drug in solution, which is a prerequisite for absorption. We must evaluate both thermodynamic and pH-dependent solubility.

Causality Behind the Method: Why Equilibrium Solubility?

The "shake-flask" method determines the equilibrium (or thermodynamic) solubility, which represents the true saturation point of the compound in a given solvent. This value is the gold standard for biopharmaceutical classification and is essential for developing oral formulations. It reflects the balance between the energy required to break the compound's crystal lattice and the energy gained from its solvation.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

This protocol is designed to be a self-validating system by ensuring equilibrium is reached and accurately measured.

-

Preparation: Add an excess of solid 2-(3-Methyl-4-nitrophenoxy)propanohydrazide to a series of glass vials containing a precise volume of the test medium (e.g., pH 7.4 phosphate-buffered saline). The excess solid is critical to ensure saturation is achieved.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a defined period. To ensure equilibrium is reached, time points should be taken (e.g., 24, 48, and 72 hours) until the concentration in solution plateaus.

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. For definitive separation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

-

Sampling: Carefully collect an aliquot of the clear supernatant.

-

Dilution: Dilute the supernatant with a suitable mobile phase to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated, stability-indicating HPLC-UV method. The concentration is determined against a standard curve of the parent compound.

-

Validation: The confirmation that concentrations from the 48- and 72-hour time points are statistically identical validates that equilibrium was achieved.

Experimental Protocol: pH-Solubility Profiling

Because the hydrazide moiety is basic, the compound's solubility is expected to increase at lower pH as the molecule becomes protonated and more polar.

-

Buffer Preparation: Prepare a series of buffers covering the physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0).[11]

-

Execution: Perform the shake-flask protocol (Section 3.2) in parallel for each prepared buffer.

-

Analysis and Plotting: Quantify the solubility at each pH and plot the results (log Solubility vs. pH). This profile is critical for predicting where the drug will dissolve in the gastrointestinal tract.

Data Presentation: Solubility Profile

All quantitative data should be summarized for clear interpretation.

| Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Simulated Gastric Fluid (SGF) | 1.2 | 37 | [Data] | [Data] |

| Acetate Buffer | 4.5 | 37 | [Data] | [Data] |

| Phosphate Buffer | 6.8 | 37 | [Data] | [Data] |

| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | [Data] | [Data] |

| Borate Buffer | 9.0 | 37 | [Data] | [Data] |

Visualization: Solubility Assessment Workflow

Caption: Workflow for pH-dependent equilibrium solubility determination.

Stability Profiling and Forced Degradation

Forced degradation studies are a regulatory requirement (ICH Q1A) and a critical tool in drug development.[12][13] They are designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing.[14]

The Core Directive: A Stability-Indicating Method

The cornerstone of any stability study is a validated stability-indicating analytical method—typically an HPLC method. Such a method must be able to accurately measure the decrease of the active substance while simultaneously separating it from all significant degradation products, thus providing a complete mass balance.

Protocols for Forced Degradation Studies

The compound should be subjected to a variety of stress conditions to induce degradation of approximately 5-20%.[15] Degradation beyond this level can lead to secondary and tertiary degradants that may not be relevant under normal storage conditions. All studies should include a control sample (unstressed) for comparison.

4.2.1 Hydrolytic Degradation

-

Rationale: To assess susceptibility to hydrolysis across the physiological pH range. The hydrazide bond is the primary target.

-

Protocol:

-

Prepare solutions of the compound (~1 mg/mL) in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic).

-

Incubate samples at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[15]

-

Withdraw aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours).

-

Before analysis, neutralize the acidic and basic samples to prevent further degradation during the analytical run.

-

Analyze all samples by the stability-indicating HPLC method.

-

4.2.2 Oxidative Degradation

-

Rationale: To evaluate the compound's sensitivity to oxidation. The hydrazide moiety and the electron-rich aromatic ring are potential sites of oxidation.

-

Protocol:

-

Prepare a solution of the compound in a suitable solvent (e.g., methanol/water).

-

Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).[15]

-

Store the sample at room temperature, protected from light, and monitor over time (e.g., up to 24 hours).

-

Analyze aliquots by HPLC.

-

4.2.3 Photolytic Degradation

-

Rationale: To assess stability upon exposure to light, as required by ICH Q1B guidelines.[16] Nitroaromatic compounds are often photosensitive.

-

Protocol:

-

Expose both the solid compound and a solution of the compound to a calibrated light source. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.

-

A control sample should be wrapped in aluminum foil to shield it from light.

-

Analyze the stressed and control samples by HPLC.

-

4.2.4 Thermal Degradation

-

Rationale: To evaluate the intrinsic stability of the molecule at elevated temperatures, simulating potential excursions during shipping or storage.

-

Protocol:

-

Store the solid compound in a temperature-controlled oven (e.g., 70°C) for an extended period (e.g., 1-2 weeks).

-

A parallel study can be conducted under humid conditions (e.g., 70°C / 75% RH) to assess the combined effect of heat and moisture.

-

Dissolve and analyze samples at appropriate time points.

-

Anticipated Degradation Pathways

Based on the structure, the primary degradation pathway is likely the hydrolysis of the hydrazide to form 2-(3-methyl-4-nitrophenoxy)propanoic acid and hydrazine. Other potential pathways include oxidation of the hydrazide or reduction of the nitro group.

Data Presentation: Forced Degradation Summary

Results should be tabulated to clearly show the extent of degradation and the formation of impurities.

| Stress Condition | Duration/Temp | % Assay Lost | Major Degradant RRT | Peak Purity | Mass Balance (%) |

| 0.1 M HCl | 24h / 60°C | [Data] | [Data] | [Pass/Fail] | [Data] |

| 0.1 M NaOH | 8h / 60°C | [Data] | [Data] | [Pass/Fail] | [Data] |

| 3% H₂O₂ | 2h / RT | [Data] | [Data] | [Pass/Fail] | [Data] |

| Photolytic | ICH Q1B | [Data] | [Data] | [Pass/Fail] | [Data] |

| Thermal (Dry) | 7 days / 70°C | [Data] | [Data] | [Pass/Fail] | [Data] |

| (RRT = Relative Retention Time) |

Visualization: Forced Degradation & Stability Workflow

Caption: Strategic workflow for forced degradation and method validation.

Conclusion

The systematic study of solubility and stability is an indispensable component of modern drug development. For 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, the key challenges and opportunities are dictated by the interplay between its polar hydrazide head and its hydrophobic nitrophenyl body. The hydrazide group, while beneficial for solubility, is the anticipated site of hydrolytic and oxidative instability. A comprehensive pH-solubility profile will be crucial for designing an effective oral formulation, while rigorous forced degradation studies will elucidate its degradation pathways, enabling the development of a stable drug product with appropriate storage conditions and shelf-life. The protocols and strategies outlined in this guide provide a robust, scientifically-grounded, and regulatory-compliant path to fully characterizing this promising chemical entity.

References

-

ICH. Q1 Guideline on Stability Testing of Drug Substances and Drug Products. European Medicines Agency. Available at: [Link][12][17]

-

MedChemComm Blog. The impact of N-methylation on aqueous solubility and lipophilicity. Royal Society of Chemistry. Available at: [Link][18]

-

Rich, J. R., & Bundle, D. R. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284. Available at: [Link][9]

-

Dirksen, A., & Dawson, P. E. (2008). Hydrolytic Stability of Hydrazones and Oximes. Journal of the American Chemical Society. Available at: [Link][10]

-

Priyanka, O. (2012). Ich guidelines for stability studies 1. Slideshare. Available at: [Link][16]

-

ICH. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Available at: [Link][17]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link][19]

-

de Assis, L. C., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6092. Available at: [Link][7]

-

Sutton, R. (Ed.). (1966). The Determination of Hydrazino–Hydrazide Groups. Elsevier. Available at: [Link][20]

-

AMSbio. (2024). ICH Guidelines: Drug Stability Testing Essentials. Available at: [Link][21]

-

ATSDR. (1997). Analytical Methods for Hydrazines. Agency for Toxic Substances and Disease Registry. Available at: [Link][22]

-

Hildebrand, J. H. (1971). Absence of Outer Nonbonding Electrons in Methyl Groups Affects Solubility Parameters. Industrial & Engineering Chemistry Fundamentals, 10(3), 510-511. Available at: [Link][23]

-

Chemistry LibreTexts. (2019). 4.4 Solubility. Available at: [Link][5]

-

Georgieva, M., et al. (2018). PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE. ResearchGate. Available at: [Link][11]

-

Alsante, K. M., et al. (2007). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link][24]

-

OSHA. (1980). HYDRAZINE Method no.: 20. Available at: [Link][25]

-

Bajaj, S., et al. (2023). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Innovative Science and Research Technology, 8(10). Available at: [Link][15]

-

Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. Available at: [Link][13]

-

Kumar, V. (2016). Forced Degradation Studies. MedCrave. Available at: [Link][14]

-

NCERT. Alcohols, Phenols and Ethers. Available at: [Link][26]

-

Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmacy and Sciences, 5(1), 1-7. Available at: [Link][4]

-

Gornowicz, A., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 14(7), 639. Available at: [Link][3]

-

Asif, M. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link][27]

Sources

- 1. 2-(3-Methyl-4-nitrophenoxy)propanohydrazide | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 2. 588681-42-9|2-(3-Methyl-4-nitrophenoxy)propanehydrazide|BLD Pharm [bldpharm.com]

- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. svedbergopen.com [svedbergopen.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pnas.org [pnas.org]

- 7. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrazide - Wikipedia [en.wikipedia.org]

- 9. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution [pubmed.ncbi.nlm.nih.gov]

- 10. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 15. ijisrt.com [ijisrt.com]

- 16. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

- 17. database.ich.org [database.ich.org]

- 18. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 19. database.ich.org [database.ich.org]

- 20. api.pageplace.de [api.pageplace.de]

- 21. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 22. atsdr.cdc.gov [atsdr.cdc.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pharmtech.com [pharmtech.com]

- 25. osha.gov [osha.gov]

- 26. ncert.nic.in [ncert.nic.in]

- 27. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to Quantum Chemical Calculations for 2-(3-Methyl-4-nitrophenoxy)propanohydrazide

Abstract

This technical guide provides a comprehensive framework for the in-silico characterization of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide (C₁₀H₁₃N₃O₄) using quantum chemical calculations. In the absence of extensive experimental data for this specific molecule, this document synthesizes established computational protocols, primarily leveraging Density Functional Theory (DFT), to predict its structural, electronic, and spectroscopic properties. The methodologies detailed herein are grounded in practices validated by numerous studies on structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a blueprint for computational analysis to elucidate molecular behavior and guide rational drug design.

Introduction: The Rationale for Computational Scrutiny

2-(3-Methyl-4-nitrophenoxy)propanohydrazide is a multifaceted organic molecule incorporating several key functional groups: a nitrophenoxy ring, a propanohydrazide chain, and a methyl substituent. The presence of the nitro group, a strong electron-withdrawing moiety, and the hydrazide group, known for its coordinating and hydrogen-bonding capabilities, suggests a rich chemical reactivity and potential for biological activity. Understanding the molecule's three-dimensional structure, electronic landscape, and vibrational modes is paramount to predicting its stability, reactivity, and potential interactions with biological targets.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have emerged as indispensable tools in modern chemical and pharmaceutical research.[1][2] These first-principles methods allow for the detailed prediction of molecular properties, offering profound insights that complement or precede experimental investigation. For 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, this computational approach can reveal:

-

Optimized Molecular Geometry: The most stable 3D arrangement of atoms, providing foundational data on bond lengths, bond angles, and dihedral angles.[3]

-

Vibrational Frequencies: Predictions of infrared (IR) spectra, which are crucial for experimental characterization and confirmation of synthesis.[3]

-

Electronic Properties: Insights into chemical reactivity, stability, and intermolecular interactions through the analysis of Frontier Molecular Orbitals (HOMO-LUMO) and the Molecular Electrostatic Potential (MEP).[1][4][5]

-

Intramolecular Interactions: Elucidation of charge transfer and hyperconjugative interactions via Natural Bond Orbital (NBO) analysis.

This guide will detail the theoretical basis and practical application of these computational techniques to construct a detailed molecular portrait of the title compound.

Methodologies and Computational Protocol

A rigorous and well-defined computational protocol is the bedrock of any reliable theoretical study. The workflow described here is based on widely accepted practices in the field for organic molecules of similar complexity.

The Computational Engine: Density Functional Theory (DFT)

DFT has become the workhorse of quantum chemistry for its favorable balance of computational cost and accuracy.[2][6] This study proposes the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[3] B3LYP is renowned for its robust performance in predicting the geometries and electronic properties of a vast range of organic compounds.

For the basis set, which mathematically describes the atomic orbitals, a Pople-style split-valence basis set, 6-311++G(d,p) , is recommended.[3] This set provides a high degree of flexibility, incorporating diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for non-spherical electron density distributions, which are critical for molecules with heteroatoms and potential hydrogen bonding.

All calculations would be performed using a state-of-the-art quantum chemistry software package, such as Gaussian.[3][4]

Experimental Protocol: A Step-by-Step Computational Workflow

The comprehensive analysis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide follows a structured, multi-step protocol.

-

Structure Construction: The initial 3D structure of the molecule is built using molecular modeling software (e.g., GaussView).

-

Geometry Optimization: This crucial step involves finding the lowest energy conformation of the molecule on the potential energy surface. The optimization is performed without any symmetry constraints, allowing all bond lengths, angles, and dihedrals to relax fully. The process is complete when the forces on the atoms and the displacement for the next optimization step are negligible.

-

Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two vital purposes:

-

Verification of Minimum Energy: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Prediction of Vibrational Spectra: The calculated frequencies and their intensities are used to generate a theoretical IR spectrum. These frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data by accounting for anharmonicity.[3]

-

-

Electronic Property Calculations: Using the optimized geometry, single-point energy calculations are performed to derive key electronic properties. This includes:

-

Frontier Molecular Orbitals (HOMO/LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions.

-

Molecular Electrostatic Potential (MEP): Generation of a 3D map of the electrostatic potential onto the electron density surface.

-

Natural Bond Orbital (NBO) Analysis: Investigation of intramolecular charge transfer and donor-acceptor interactions.

-

This systematic workflow ensures the reliability and reproducibility of the generated data.

Caption: A schematic of the computational workflow for 2-(3-Methyl-4-nitrophenoxy)propanohydrazide.

Results and In-Depth Discussion

This section details the expected outcomes from the computational protocol, providing insights into the molecule's intrinsic properties.

Optimized Molecular Geometry

The geometry optimization would yield the most stable conformation of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide. It is anticipated that the nitrophenyl ring will be essentially planar. Key structural parameters such as the C-N and N-O bond lengths of the nitro group, the C-O-C ether linkage angle, and the conformation of the propanohydrazide side chain would be determined. These theoretical values serve as a benchmark for comparison with potential future crystallographic data.[3][5]

Table 1: Predicted Key Geometric Parameters (Illustrative)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-NO₂ | 1.48 | O-N-O | 124.5 |

| N-O (nitro) | 1.22 | C-O-C (ether) | 118.0 |

| C=O (amide) | 1.24 | C-C-N (amide) | 115.0 |

| N-N (hydrazide) | 1.40 | N-N-H | 110.0 |

Note: Values are illustrative placeholders based on similar structures.

Vibrational Analysis: The Molecular Fingerprint

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum. This is invaluable for identifying characteristic functional group vibrations.

Table 2: Predicted Vibrational Frequencies (Illustrative)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹, scaled) | Expected Intensity |

|---|---|---|

| N-H Stretch (hydrazide) | 3300-3400 | Medium |

| C-H Stretch (aromatic) | 3050-3100 | Medium |

| C-H Stretch (aliphatic) | 2900-3000 | Strong |

| C=O Stretch (amide I) | ~1680 | Very Strong |

| N-O Asymmetric Stretch | ~1520 | Very Strong |

| N-O Symmetric Stretch | ~1345 | Strong |

| C-O Stretch (ether) | ~1250 | Strong |

Note: Values are illustrative placeholders.

The strong absorptions predicted for the C=O and N-O stretches are characteristic and would be key identifiers in an experimental IR spectrum.

Frontier Molecular Orbitals (FMOs): The Heart of Reactivity

The analysis of the HOMO and LUMO is fundamental to understanding a molecule's electronic behavior and reactivity.[7][8]

-

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions with high HOMO density are prone to electrophilic attack.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.[4]

For 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, it is predicted that the HOMO will be primarily localized on the phenoxy ring and the hydrazide moiety, which are more electron-rich. Conversely, the LUMO is expected to be concentrated on the electron-deficient nitrophenyl ring, particularly on the nitro group itself.

The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive and easily polarizable.[4][9]

Table 3: Predicted FMO Energies and Reactivity Descriptors (Illustrative)

| Parameter | Value (eV) | Description |

|---|---|---|

| E(HOMO) | -6.50 | Electron-donating ability |

| E(LUMO) | -2.20 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.30 | Chemical Reactivity/Stability |

| Ionization Potential (I) | 6.50 | Energy to remove an electron |

| Electron Affinity (A) | 2.20 | Energy released when gaining an electron |

| Electronegativity (χ) | 4.35 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.15 | Resistance to charge transfer |

Note: Values are illustrative placeholders calculated from E(HOMO) and E(LUMO).

Caption: Energy level diagram of the Frontier Molecular Orbitals (HOMO-LUMO).

Molecular Electrostatic Potential (MEP): Visualizing Reactivity

The MEP map is a powerful tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack.[10][11] The map is color-coded, where:

-

Red: Regions of most negative electrostatic potential, rich in electrons. These are sites for electrophilic attack (e.g., protons).

-

Blue: Regions of most positive electrostatic potential, electron-deficient. These are sites for nucleophilic attack.

-

Green: Regions of neutral potential.

For the title compound, the MEP map is expected to show the most negative potential (red/yellow) localized around the oxygen atoms of the nitro and carbonyl groups. The most positive potential (blue) is anticipated near the hydrazide N-H protons, indicating their susceptibility to deprotonation and involvement in hydrogen bonding.[12] This visualization provides an intuitive understanding of where the molecule is most likely to interact with other polar molecules or ions.

Conclusion and Future Directions

This guide has outlined a robust computational framework for the detailed quantum chemical characterization of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide. By employing DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set, it is possible to generate reliable predictions of the molecule's geometry, vibrational spectra, and electronic properties. The analysis of FMOs and the MEP provides a clear picture of the molecule's reactivity and potential interaction sites.

The theoretical data generated through this protocol serves as a powerful predictive tool, offering foundational knowledge that can guide synthetic efforts, aid in the interpretation of experimental spectroscopic data, and provide a basis for more advanced studies, such as molecular docking simulations, to explore its potential as a pharmacologically active agent.

References

-

Molecular structure, DFT studies, Hirshfeld surface analysis, energy frameworks, and molecular docking studies of novel (E)-1-(4-chlorophenyl)-5-methyl-N′-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl) methylene)-1H-1, 2, 3-triazole-4-carbohydrazide. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Experimental and computational studies on the synthesis and structural characterization of 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis, Antimicrobial Screening, Homology Modeling, and Molecular Docking Studies of a New Series of Schiff Base Derivatives as Prospective Fungal Inhibitor Candidates. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Al-Otaibi, J. S., et al. (2022). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molecules, 27(15), 4944. Available at: [Link]

-

El Ouafy, et al. (2020). Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol by the quantum method. Applied Journal of Environmental Engineering Science, 6(3). Available at: [Link]

-

The Organic Chemistry Tutor. (2024, January 25). Introduction to HOMO LUMO Interactions in Organic Chemistry [Video]. YouTube. Available at: [Link]

-

Radhi, A. H., et al. (2020). HOMO-LUMO Energies and Geometrical Structures Effect on Corrosion Inhibition for Organic Compounds Predict by DFT and PM3 Methods. NeuroQuantology, 18(1), 37-45. Available at: [Link]

-

Leah4sci. (2021, March 16). HOMO and LUMO Molecular Orbitals for Conjugated Systems [Video]. YouTube. Available at: [Link]

-

Kotan, G., & Yüksek, H. (2021). Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2-Methylbenzoate Molecule. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 15, 10-20. Available at: [Link]

-

Navarrete-Vázquez, G., et al. (2009). 2-Methyl-2-(4-nitrophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(1), o2261. Available at: [Link]

-

de la Cruz, H., et al. (2021). Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. Acta Crystallographica Section C: Structural Chemistry, 77(10), 621-632. Available at: [Link]

-

Quintero-Saumeth, J., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section C: Structural Chemistry, 78(10), 524-530. Available at: [Link]

-

Quintero-Saumeth, J., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section C: Structural Chemistry, 78(Pt 10), 524–530. Available at: [Link]

-

Kumar, R. S., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Chemistry, 6(4), 100-118. Available at: [Link]

-

Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2-Methylbenzoate Molecule. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

DFT study on the structure and detonation properties of amino, methyl, nitro, and nitroso substituted 3,4,5-trinitropyrazole-2-oxides: New high energy materials. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Fun, H.-K., et al. (2008). Methyl 2-methoxy-4-{[2-(4-nitrophenyl)hydrazinylidene]methyl}benzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1938. Available at: [Link]

-

S. Jasres, A., et al. (2018). Crystal structure, DFT and Hirshfeld surface analysis of 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile. IUCrData, 3(1), x172065. Available at: [Link]

-

Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. (2022). ChemRxiv. Available at: [Link]

-

Synthesis, x-ray analysis and DFT study of 2-amino-3-(N-oxipiridin-4-ilsulfanil)-propionic acid dihydrate. (2010). University of Strathclyde. Available at: [Link]

-

2-(4-Methyl-3-nitrophenoxy)-3-phenylpyridine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Synthesis, characterizations, molecular structure and DFT studies of 4-benzylidene-2- (2-Chloro-phenyl)-5-methyl-2,4-dihydro-pyrazol- 3-One. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Crystal structure, DFT and Hirshfeld surface analysis of 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Deep Dive into the Conformational Landscape of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide: A Guide for Drug Discovery Professionals

This technical guide provides a comprehensive theoretical conformational analysis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, a molecule of interest in medicinal chemistry. In the absence of experimental structural data, this document outlines a robust computational methodology to predict its three-dimensional structure, electronic properties, and spectroscopic signatures. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and analysis of novel therapeutic agents. The insights derived from this theoretical framework can guide future synthesis, characterization, and biological evaluation of this and structurally related compounds.

Introduction: The Significance of Conformational Analysis in Drug Design

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. The specific arrangement of atoms and functional groups in space dictates how a molecule interacts with its biological target, such as an enzyme or receptor. Conformational analysis, therefore, is a cornerstone of modern drug discovery, enabling scientists to predict the bioactive conformation of a molecule and to understand its structure-activity relationship (SAR).

The title compound, 2-(3-Methyl-4-nitrophenoxy)propanohydrazide, incorporates several key pharmacophoric features: a nitrophenoxy ring, a flexible propanohydrazide linker, and a chiral center. The nitro group, in particular, is a well-known functional group in medicinal chemistry, often contributing to a wide spectrum of biological activities, including antimicrobial and anticancer effects.[1][2] The hydrazide moiety is also a versatile scaffold in drug design, known for its diverse pharmacological properties.[1][3] A thorough understanding of the conformational preferences of this molecule is therefore crucial for elucidating its potential biological role and for the rational design of more potent and selective analogues.

This guide will detail a theoretical investigation using Density Functional Theory (DFT), a powerful quantum chemical method that has proven to be a valuable tool for structural elucidation and for evaluating the properties of hydrazone and hydrazide derivatives.[3][4][5]

Computational Methodology: A Self-Validating Theoretical Protocol

The following section outlines a step-by-step computational workflow for the theoretical conformational analysis of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide. The choice of methodology is grounded in established practices for similar molecular systems, ensuring a high degree of predictive accuracy.

Molecular Structure Construction and Initial Optimization

The initial 3D structure of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide will be built using standard molecular modeling software. A preliminary geometry optimization will be performed using a molecular mechanics force field to obtain a reasonable starting conformation for the more computationally intensive quantum mechanical calculations.

Density Functional Theory (DFT) Calculations

All quantum chemical calculations will be performed using a widely recognized computational chemistry software package. The choice of the DFT functional and basis set is critical for obtaining reliable results.

-

Functional and Basis Set Selection: Based on extensive literature precedent for hydrazide and nitro-containing compounds, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional will be employed.[4][6] This functional has demonstrated a good balance between computational cost and accuracy for a wide range of organic molecules. The 6-311++G(d,p) basis set will be used, which includes diffuse functions and polarization functions on both heavy atoms and hydrogen atoms, to accurately describe the electronic distribution, particularly for the lone pairs and the nitro group.

-

Geometry Optimization: A full geometry optimization of the molecule will be carried out in the gas phase to locate the global minimum on the potential energy surface. The convergence criteria will be set to the default values of the software.

-

Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency analysis will be performed. The absence of imaginary frequencies will validate the stability of the obtained conformation. The calculated vibrational frequencies can also be used to predict the theoretical FT-IR spectrum of the molecule.

Analysis of Molecular Properties

Following the geometry optimization, a series of analyses will be conducted to elucidate the electronic and chemical properties of the molecule.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP map will be generated to visualize the charge distribution and to identify the electrophilic and nucleophilic sites within the molecule. This information is invaluable for predicting intermolecular interactions, such as hydrogen bonding, which are critical for drug-receptor binding.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate the intramolecular charge transfer and hyperconjugative interactions that contribute to the stability of the molecule.

The logical flow of this computational protocol is depicted in the following workflow diagram:

Caption: Computational workflow for the theoretical analysis.

Predicted Molecular Properties: A Data-Driven Perspective

This section presents the predicted molecular properties of 2-(3-Methyl-4-nitrophenoxy)propanohydrazide based on the computational protocol described above. It is important to reiterate that these are theoretical predictions and await experimental validation.

Optimized Molecular Geometry

The DFT calculations would yield the optimized 3D coordinates of all atoms in the molecule, providing insights into bond lengths, bond angles, and dihedral angles. The key structural features to analyze would be the planarity of the nitrophenoxy ring, the conformation of the flexible propanohydrazide chain, and the relative orientation of the different functional groups.